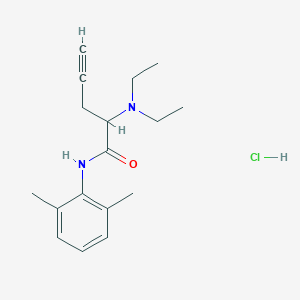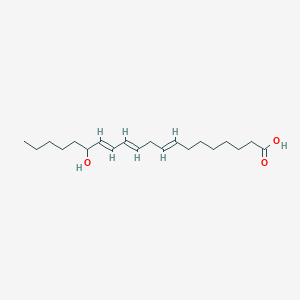
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EIPPE belongs to the family of sulfonylphenyl ethers and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether acts as a modulator of ion channels and receptors in the brain, specifically targeting the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has been shown to bind to the TRPV1 channel and inhibit its activity, leading to a decrease in pain and inflammation. This compound also binds to the NMDA receptor and modulates its activity, leading to a decrease in excitotoxicity and neuronal damage.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease pain and inflammation, improve memory and cognitive function, and reduce neuronal damage. This compound has also been shown to have potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether in lab experiments is its specificity for certain ion channels and receptors, which allows for targeted modulation of their activity. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether. One area of research could focus on the development of this compound derivatives with improved specificity and reduced toxicity. Another area of research could focus on the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the potential anticancer properties of this compound and its derivatives.
Métodos De Síntesis
The synthesis of Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether involves the reaction of 2-isopropyl-4-nitrophenol with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl iodide to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels and receptors in the brain. This compound has also been studied for its potential anticancer properties and as a potential treatment for inflammatory diseases.
Propiedades
Fórmula molecular |
C16H25NO3S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-16-9-8-14(12-15(16)13(2)3)21(18,19)17-10-6-5-7-11-17/h8-9,12-13H,4-7,10-11H2,1-3H3 |
Clave InChI |
YDXVODJEPMYRHU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)



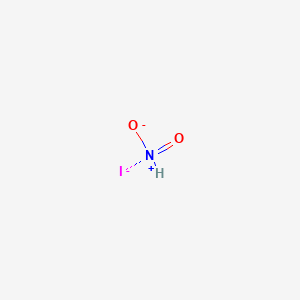


![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
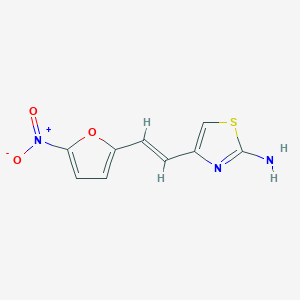
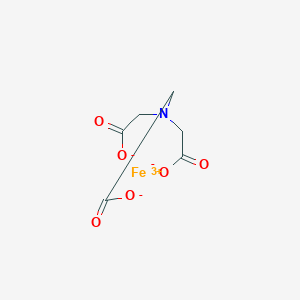
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
